molecular formula C12H13NOS B13228295 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

Cat. No.: B13228295
M. Wt: 219.30 g/mol
InChI Key: FAHGZSSLVMXUKO-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It is a derivative of benzonitrile, featuring a thiolane ring with a hydroxyl and methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The thiolane ring can be introduced through a subsequent reaction with appropriate thiolane precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles, such as the use of ionic liquids as solvents and catalysts. This approach minimizes the use of hazardous chemicals and simplifies the separation process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-Oxo-4-methylthiolan-3-yl)benzonitrile.

    Reduction: Formation of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is unique due to the presence of both a hydroxyl group and a thiolane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-5-3-2-4-10(11)6-13/h2-5,9,14H,7-8H2,1H3

InChI Key

FAHGZSSLVMXUKO-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=CC=C2C#N)O

Origin of Product

United States

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